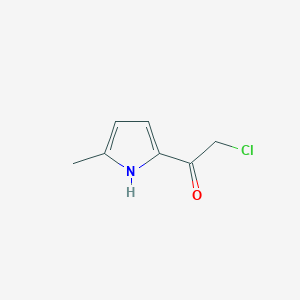
2-chloro-1-(5-methyl-1H-pyrrol-2-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-1-(5-methyl-1H-pyrrol-2-yl)ethanone is an organic compound that belongs to the class of pyrrole derivatives Pyrrole is a five-membered aromatic heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-(5-methyl-1H-pyrrol-2-yl)ethanone typically involves the chlorination of 1-(5-methyl-1H-pyrrol-2-yl)ethanone. One common method is to react 1-(5-methyl-1H-pyrrol-2-yl)ethanone with thionyl chloride (SOCl₂) under reflux conditions. This reaction introduces the chlorine atom at the alpha position of the ethanone moiety.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling of reagents and optimization of reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-chloro-1-(5-methyl-1H-pyrrol-2-yl)ethanone can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Oxidation: The methyl group on the pyrrole ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions
Nucleophilic substitution: Reagents like amines, thiols, or alkoxides in the presence of a base such as sodium hydroxide (NaOH).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Major Products Formed
Nucleophilic substitution: Substituted ethanone derivatives.
Reduction: 2-chloro-1-(5-methyl-1H-pyrrol-2-yl)ethanol.
Oxidation: 2-chloro-1-(5-carboxy-1H-pyrrol-2-yl)ethanone.
Scientific Research Applications
2-chloro-1-(5-methyl-1H-pyrrol-2-yl)ethanone has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential pharmaceuticals.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic compounds.
Biological Studies: It can be used to study the biological activity of pyrrole derivatives and their interactions with biological targets.
Mechanism of Action
The mechanism of action of 2-chloro-1-(5-methyl-1H-pyrrol-2-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would depend on the specific bioactive molecule derived from this compound.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-1-(1,2,5-trimethyl-1H-pyrrol-3-yl)ethanone
- 2-chloro-1-(5-chloro-2-methyl-1H-indol-3-yl)ethanone
Uniqueness
2-chloro-1-(5-methyl-1H-pyrrol-2-yl)ethanone is unique due to the presence of the chlorine atom at the alpha position of the ethanone moiety and the methyl group on the pyrrole ring. These structural features can influence its reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-chloro-1-(5-methyl-1H-pyrrol-2-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-5-2-3-6(9-5)7(10)4-8/h2-3,9H,4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBJNTHXYCCSCFW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1)C(=O)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

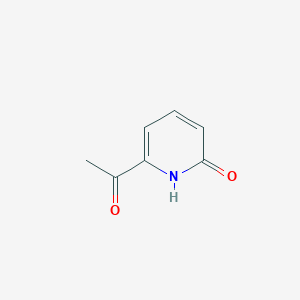
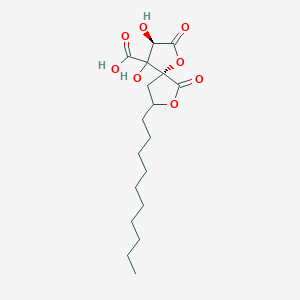
![1-Oxazolo[4,5-b]pyridin-2-yl-9-octadecyn-1-one](/img/structure/B163755.png)
![1,3-Dioxolo[4,5-C]pyridine-4-methanol](/img/structure/B163759.png)
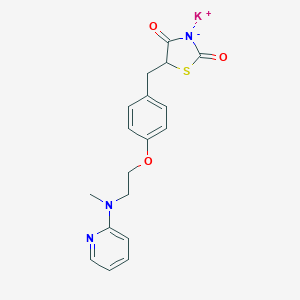
![5,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraene](/img/structure/B163762.png)
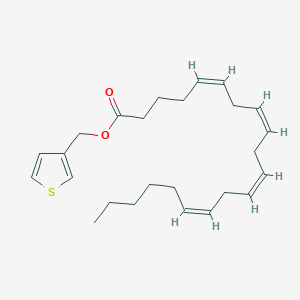
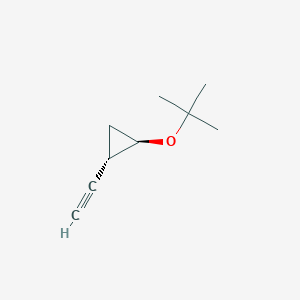
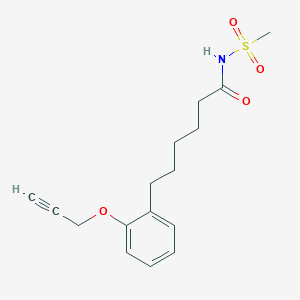

![(Z)-but-2-enedioic acid;(8S,10S,13S,14S,17S)-17-[2-[4-(2,6-dipyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]acetyl]-10,13-dimethyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B163772.png)
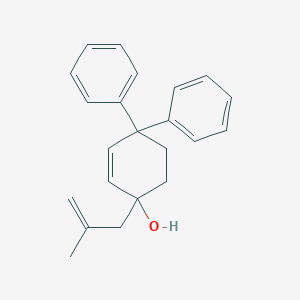
![Disodium;1-[oxido(oxidoimino)azaniumyl]pyrrolidine-2-carboxylate](/img/structure/B163774.png)
